molecular formula C17H19ClN2O4S2 B2566350 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenylethanesulfonamide CAS No. 941949-04-8

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenylethanesulfonamide

Cat. No.: B2566350
CAS No.: 941949-04-8
M. Wt: 414.92
InChI Key: QFBXQULGNXWPSA-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenylethanesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule is characterized by a central benzene ring substituted with a chloro group, a 1,1-dioxidoisothiazolidine moiety, and a 2-phenylethanesulfonamide group. The presence of the 1,1-dioxidoisothiazolidine (a cyclic sulfonamide) is a notable structural feature shared with other compounds reported in scientific literature, which have demonstrated potential as potent bioactive agents . Compounds featuring the 1,1-dioxidoisothiazolidin-2-yl group have been investigated for their activity against specific biological targets. Published research on structurally related molecules indicates that this class of compounds can exhibit potent inhibitory effects on ion channels, such as Kv1.3, which is a target of interest for modulating immune responses and autoimmune diseases . The integration of the sulfonamide functional group is a common strategy in drug design, often contributing to enhanced binding affinity and metabolic stability. Therefore, this compound serves as a valuable chemical tool for researchers exploring the structure-activity relationships of sulfonamide-based inhibitors and for validating new therapeutic targets in electrophysiology and immuno-pharmacology. This product is provided exclusively For Research Use Only (RUO). It is strictly intended for laboratory research and experimental investigations and is not approved for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S2/c18-16-8-7-15(13-17(16)20-10-4-11-26(20,23)24)19-25(21,22)12-9-14-5-2-1-3-6-14/h1-3,5-8,13,19H,4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBXQULGNXWPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenylethanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18ClN3O3SC_{17}H_{18}ClN_{3}O_{3}S, with a molecular weight of approximately 395.85 g/mol. The compound features:

  • Chloro-substituted phenyl group : Enhances reactivity and biological interactions.
  • Dioxidoisothiazolidin ring : Contributes to its pharmacological properties.
  • Phenylethanesulfonamide moiety : Impacts solubility and bioavailability.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The dioxidoisothiazolidin moiety is particularly significant for its potential to modulate enzyme activity through binding interactions. This mechanism may lead to various therapeutic effects, including anti-inflammatory and antimicrobial activities.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Research indicates that compounds with similar structures demonstrate significant antibacterial effects against various pathogens.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in preclinical studies, suggesting its utility in treating inflammatory diseases.
  • Anticancer Potential : Preliminary studies have indicated that the compound may inhibit cancer cell proliferation by inducing apoptosis in certain cancer cell lines.

Case Studies and Experimental Data

  • Antibacterial Activity : A study evaluated the antibacterial effects of various sulfonamide derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : In a model of acute inflammation, the compound was administered at doses of 10 mg/kg and demonstrated a significant reduction in paw edema compared to the control group .
  • Cytotoxicity Studies : The compound was tested on various human cancer cell lines (e.g., HeLa, MCF7). It exhibited cytotoxic effects with IC50 values ranging from 15 to 25 µM, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityMIC/IC50 Values
This compoundStructureAntimicrobial, Anti-inflammatoryMIC: 32 µg/mL; IC50: 20 µM
N-(4-chloroaniline derivative)StructureAntimicrobialMIC: 64 µg/mL
Isothiazolidine derivativeStructureAnticancerIC50: 30 µM

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